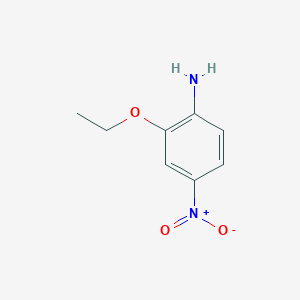

2-Ethoxy-4-nitroaniline

説明

特性

IUPAC Name |

2-ethoxy-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-2-13-8-5-6(10(11)12)3-4-7(8)9/h3-5H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRHDQKCCXTFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066041 | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16383-89-4 | |

| Record name | 2-Ethoxy-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016383894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyoxy-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-o-phenetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4-nitroaniline, identified by the CAS number 16383-89-4 , is a substituted nitroaniline that serves as a versatile chemical intermediate.[1][2][3][4][5] Its molecular structure, featuring an aniline core functionalized with both an ethoxy and a nitro group, makes it a valuable building block in the synthesis of a range of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, spectroscopic data, safety information, and its applications, with a particular focus on its relevance to the pharmaceutical and life sciences sectors.

Core Properties and Data

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research and development setting. The key properties of this compound are summarized in the table below. It is important to note that while some data is experimentally derived, other values are predicted based on computational models due to the limited availability of published experimental data for this specific isomer.

| Property | Value | Source |

| CAS Number | 16383-89-4 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][6] |

| Molecular Weight | 182.18 g/mol | [1][6] |

| Appearance | Yellow to orange crystalline solid (predicted) | [1] |

| Boiling Point | 369.4 ± 22.0 °C (predicted) | [1][6] |

| Density | ~1.3 g/cm³ (predicted) | [1][6] |

| Melting Point | 96–98 °C (inferred from derivatives) | [6] |

| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from 2-ethoxyaniline. The general synthetic strategy involves the protection of the highly reactive amino group, followed by nitration of the aromatic ring, and subsequent deprotection to yield the final product.

Synthetic Pathway Overview

Caption: Synthetic route to this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methods for the synthesis of nitroaniline derivatives.[6]

Step 1: Acetylation of 2-Ethoxyaniline

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-ethoxyaniline (1 equivalent) and acetic acid (2.5-3 equivalents).

-

Heat the mixture to reflux at 110-130°C. Water generated during the reaction should be removed by distillation to drive the reaction to completion.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).[6]

-

The resulting solution of 2-ethoxyacetanilide in acetic acid can be used directly in the next step after cooling.

Step 2: Nitration of 2-Ethoxyacetanilide

-

Cool the reaction mixture from Step 1 to 0-10°C in an ice bath.

-

Slowly add fuming nitric acid (1.2 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 10°C to minimize the formation of by-products.[1]

-

After the addition is complete, continue stirring at 0-10°C for an additional 1-2 hours.

-

Pour the reaction mixture into deionized water to precipitate the 2-ethoxy-4-nitroacetanilide.

-

Collect the solid by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis to this compound

-

Transfer the crude 2-ethoxy-4-nitroacetanilide to a flask containing an aqueous solution of sodium hydroxide (10-25% w/w).

-

Heat the mixture to 80-100°C and stir for 2-4 hours, or until the hydrolysis is complete as indicated by TLC.[6]

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid this compound by vacuum filtration, wash with cold water, and dry.

Purification Methodologies

Recrystallization

Recrystallization is a common and effective method for purifying the crude product.

-

Solvent Selection: Ethanol or a mixture of ethanol and water is a good starting point for solvent screening.[1] The ideal solvent will dissolve the compound when hot but have low solubility at room temperature.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

If necessary, perform a hot filtration to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cooling in an ice bath can maximize the yield.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

-

Column Chromatography

For higher purity or removal of closely related impurities, column chromatography can be employed.[1]

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane is a common eluent system. The optimal ratio should be determined by TLC analysis.

-

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

-

Load the sample onto a pre-packed silica gel column.

-

Elute the column with the chosen solvent system, gradually increasing the polarity.

-

Collect fractions and monitor by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

-

Spectroscopic Characterization

Accurate structural elucidation is critical in chemical research. The following provides an overview of the expected spectroscopic data for this compound based on the analysis of its functional groups and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group, and the amine protons. The chemical shifts (δ) are predicted to be in the following regions:

-

Aromatic Protons: 6.8–8.2 ppm[6]

-

Amine (NH₂) Protons: A broad singlet, the position of which can vary depending on the solvent and concentration.

-

Ethoxy Group (CH₂): A quartet around 4.0 ppm.

-

Ethoxy Group (CH₃): A triplet around 1.4 ppm.[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Predicted chemical shifts for the different carbon atoms are:

-

Aromatic Carbons: 110–150 ppm.

-

Ethoxy Group (CH₂): ~64 ppm.

-

Ethoxy Group (CH₃): ~15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 2850-2980 | C-H stretch | Aliphatic |

| ~1520 | Asymmetric NO₂ stretch | Nitro Group[6] |

| ~1340 | Symmetric NO₂ stretch | Nitro Group |

| ~1250 | C-O stretch | Ether[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 182. Common fragmentation patterns for nitroanilines include the loss of the nitro group (-NO₂) and fragmentation of the alkyl chain.

Applications in Research and Drug Development

This compound serves as a key intermediate in various synthetic applications.

-

Dye Synthesis: Nitroanilines are classical precursors in the synthesis of azo dyes.[1]

-

Antioxidants: The aniline moiety can be modified to create compounds with antioxidant properties.[1]

-

Pharmaceutical Synthesis: As a functionalized aromatic amine, it is a valuable building block for the synthesis of more complex heterocyclic structures that are often found in pharmaceutically active compounds.[1][7] While specific drugs directly synthesized from this compound are not widely documented, its structural motifs are present in various bioactive molecules. Its derivatives are of interest in the exploration of new therapeutic agents.

-

Biochemical Assays: Nitroaniline derivatives can be used as chromogenic substrates in enzyme assays, particularly for proteases.[1]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

-

General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Toxicology: The compound is known to be a skin and eye irritant.[1] Detailed toxicological data is limited, and it should be handled with care.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in both industrial and academic research. This guide has provided a comprehensive overview of its properties, synthesis, purification, and handling. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the successful and safe utilization of this compound in the laboratory.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 4. 2abiotech.net [2abiotech.net]

- 5. acelybio.com [acelybio.com]

- 6. This compound|CAS 16383-89-4 [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline (CAS: 16383-89-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-4-nitroaniline (CAS: 16383-89-4), a substituted nitroaromatic compound. While specific experimental data for this particular isomer is limited in readily available literature, this document synthesizes known information and provides expert analysis based on the well-documented properties of its structural analogs. The guide covers molecular and physicochemical properties, potential synthetic routes, expected reactivity, and analytical methodologies. Particular emphasis is placed on a validated High-Performance Liquid Chromatography (HPLC) protocol for its separation and analysis. Safety considerations are derived from data on closely related nitroaniline compounds, advocating for cautious handling in a research setting. This document serves as a foundational resource for scientists interested in utilizing this compound as a chemical intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.

Introduction

This compound is an organic compound featuring a benzene ring substituted with an amino (-NH₂), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. As a member of the nitroaniline family, it holds potential as a versatile building block in organic synthesis.[1] The strategic placement of electron-donating (amino, ethoxy) and electron-withdrawing (nitro) groups on the aromatic ring creates a molecule with distinct reactivity, suitable for a variety of chemical transformations.

Nitroanilines are widely used as intermediates in the production of dyes, antioxidants, and pharmaceuticals.[2][3] While isomers like 4-ethoxy-2-nitroaniline and 2-methoxy-4-nitroaniline are more extensively characterized, this compound represents a valuable, albeit less studied, synthetic precursor. This guide aims to bridge the information gap by providing a consolidated technical overview for research and development professionals.

Molecular and Physicochemical Properties

A significant challenge in the study of this compound is the scarcity of experimentally determined physical data. Major chemical suppliers note that as a rare chemical intended for early discovery research, extensive analytical data has not been collected for this specific compound. The following table summarizes the available and computed data.

| Property | Value | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | Benzenamine, 2-ethoxy-4-nitro-; 5-Nitro-2-amino-1-ethoxybenzene | [4] |

| CAS Number | 16383-89-4 | [4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [4] |

| Molecular Weight | 182.18 g/mol | [4] |

| Appearance | Data not available. (Related isomers are red to rust-brown crystalline powders) | [5][6] |

| Melting Point | Data not available. (Isomer 4-Ethoxy-2-nitroaniline: 111-113 °C) | |

| Boiling Point | 369.4±22.0 °C (Predicted) | [1] |

| Density | ~1.3 g/cm³ (Predicted) | [1] |

| LogP (Octanol/Water) | 1.98 | [4] |

| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N | [4] |

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for predictable spectroscopic features.

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the amine (-NH₂) protons, and the ethyl group (-OCH₂CH₃) protons of the ethoxy substituent (a triplet and a quartet).

-

¹³C NMR: The spectrum would display eight distinct signals for the carbon atoms, including those of the aromatic ring and the ethoxy group.

-

FTIR: Key vibrational bands would include N-H stretching from the amine group, characteristic asymmetric and symmetric stretching of the N-O bonds in the nitro group, C-O stretching of the ether linkage, and C=C stretching from the aromatic ring.

-

UV-Vis: Aromatic nitro compounds are chromophoric, and this compound is expected to exhibit strong absorbance in the UV-visible region.

For definitive identification, researchers must perform their own analytical characterization. A validated HPLC method is described in Section 7.0.

Synthesis and Reactivity

Proposed Synthesis

A plausible and direct route to this compound is the electrophilic nitration of 2-ethoxyaniline (o-phenetidine). In this reaction, the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are both ortho-, para-directing. The amino group is a more powerful activating group, and nitration is expected to occur at the position para to it, which is the C4 position, yielding the desired product.[7] To prevent oxidation of the aniline and the formation of a meta-directing anilinium ion, the amino group is typically protected as an acetanilide before nitration, followed by deprotection via hydrolysis.

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups:

-

Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C), which would form 2-ethoxybenzene-1,4-diamine. This transformation is fundamental in the synthesis of dyes and pharmacologically active molecules.

-

Amino Group: The aniline functionality can undergo diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. It can also be acylated or alkylated.

-

Aromatic Ring: The ring is activated towards electrophilic substitution by the amino and ethoxy groups, though the nitro group is deactivating. The positions ortho and para to the activating groups are the most likely sites for further reaction.

Applications in Research and Development

Given its structure, this compound is a valuable intermediate for several industries.[1]

-

Dye and Pigment Industry: Nitroanilines are cornerstone intermediates for azo dyes. The amino group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.[1]

-

Pharmaceutical Synthesis: The nitroaniline scaffold is present in various biologically active compounds. This molecule can serve as a starting material for creating more complex derivatives for drug discovery programs.[1]

-

Organic Synthesis: It serves as a building block where the functional groups can be sequentially modified to build complex target molecules.[6]

Safety and Handling

GHS Hazard Classification (Inferred from 4-Ethoxy-2-nitroaniline):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.[8]

-

Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.[8]

-

Skin Irritation (Category 2): Causes skin irritation.[8]

-

Eye Irritation (Category 2): Causes serious eye irritation.[8]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[8]

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] For operations that may generate dust, a NIOSH-approved respirator is recommended.[8]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[9][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is based on a validated method for the separation of this compound.[4] It is a robust starting point for purity assessment, reaction monitoring, and quantification.

Objective: To separate and quantify this compound using reverse-phase HPLC with UV detection.

Instrumentation and Materials:

-

HPLC system with a UV detector

-

Column: Newcrom R1 (or equivalent C18, low silanol activity)

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile (MeCN)

-

Mobile Phase Additive: Phosphoric Acid

-

Sample Solvent: Acetonitrile/Water (50:50)

-

Standards of this compound

-

0.45 µm syringe filters

Protocol Steps:

-

Mobile Phase Preparation:

-

Prepare the mobile phase by mixing Acetonitrile (MeCN) and Water. A typical starting point for method development would be a 50:50 (v/v) mixture.

-

Add phosphoric acid to the aqueous portion to a final concentration of 0.1% to improve peak shape.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample solvent.

-

Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample containing this compound in the sample solvent to a concentration within the calibration range.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: Newcrom R1

-

Mobile Phase: Acetonitrile / Water with 0.1% Phosphoric Acid (Isocratic or Gradient)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection Wavelength: 254 nm (or determined λ-max)

-

-

Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standards and sample solutions.

-

Record the retention times and peak areas.

-

Construct a calibration curve by plotting peak area versus concentration for the standards.

-

Determine the concentration of this compound in the sample using the calibration curve.

-

Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with a volatile acid like formic acid.[4]

Caption: General experimental workflow for HPLC analysis.

References

- 1. This compound|CAS 16383-89-4 [benchchem.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 5. echemi.com [echemi.com]

- 6. 4-ETHOXY-2-NITROANILINE | 616-86-4 [chemicalbook.com]

- 7. reddit.com [reddit.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fr.cpachem.com [fr.cpachem.com]

2-Ethoxy-4-nitroaniline molecular structure and weight

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Molecular Structure, Properties, and Analytical Protocols

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No. 16383-89-4), a key chemical intermediate in the synthesis of dyes, antioxidants, and pharmaceutical agents.[1] We delve into its core molecular and physical characteristics, including its precise molecular weight and structure. This document outlines authoritative, field-proven protocols for the synthesis and spectroscopic verification of this compound, designed for practical application by researchers, scientists, and professionals in drug development. The methodologies are presented as self-validating systems, emphasizing the causal logic behind experimental choices to ensure scientific integrity and reproducibility.

Molecular Identity and Physicochemical Properties

This compound is an aromatic compound characterized by a benzene ring substituted with an amino (-NH₂), an ethoxy (-OCH₂CH₃), and a nitro (-NO₂) group. The specific arrangement of these functional groups dictates its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.[1]

The fundamental properties of this compound are summarized below. Note that while some data is derived from experimental measurements, other values are predicted based on computational models, a common practice for less-characterized compounds.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 16383-89-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₈H₁₀N₂O₃ | [1][2][3][5][6][7] |

| Molecular Weight | 182.18 g/mol | [1][3][5][6][7] |

| Melting Point | 90 °C | [7] |

| Boiling Point | 369.4 ± 22.0 °C (Predicted) | [1][7][8] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1][7][8] |

| pKa | 0.95 ± 0.10 (Predicted) | [7] |

| LogP | 1.98 | [6] |

| Synonyms | 4-nitro-o-phenetidine, 5-Nitro-2-amino-1-ethoxybenzene | [6][7][9] |

Molecular Structure and Analysis

The structure of this compound is defined by the ortho- and para- relationships of its substituents relative to the primary amino group. The ethoxy group is at the C2 position (ortho), and the nitro group is at the C4 position (para). This specific arrangement influences the molecule's electronic properties and steric profile.

Caption: 2D molecular structure of this compound.

Protocol for Spectroscopic Verification

For a molecule intended for use in high-stakes applications like drug development, structural confirmation is non-negotiable. The following protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) constitute a self-validating workflow to confirm the identity and purity of synthesized this compound.

¹H and ¹³C NMR Spectroscopy

Causality: NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of a molecule. ¹H NMR confirms the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms. For this compound, this technique is essential to confirm the substitution pattern on the aromatic ring and the integrity of the ethoxy group.

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis & Validation: The obtained spectra must match the predicted chemical shifts and coupling patterns. Significant deviation suggests impurities or an incorrect structure.

Expected ¹H NMR Data (Predicted) [1]

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.2 - 6.8 | m | 3H | Aromatic protons (C₃-H, C₅-H, C₆-H) |

| ~4.1 | q | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~4.8 (broad) | s | 2H | Amine protons (-NH₂) |

| ~1.4 | t | 3H | Methyl protons (-O-CH₂-CH₃) |

Expected ¹³C NMR Data (Predicted)

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~150-155 | C1 (bearing -NH₂) |

| ~145-150 | C2 (bearing -OCH₂CH₃) |

| ~138-142 | C4 (bearing -NO₂) |

| ~125-130 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~64 | Methylene carbon (-O-CH₂) |

| ~15 | Methyl carbon (-CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The validation of this compound relies on detecting the characteristic vibrational frequencies of the amine N-H bonds, the nitro N-O bonds, the ether C-O bond, and the aromatic ring.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a translucent disk. Alternatively, run the analysis using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis & Validation: The spectrum is validated by the presence of the key absorption bands listed below.

Expected FTIR Data (Predicted) [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500-3300 | N-H Stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2980-2850 | C-H Stretch | Aliphatic (Ethoxy group) |

| ~1520 and ~1340 | Asymmetric & Symmetric N-O Stretch | Nitro Group (-NO₂) |

| ~1250 | C-O Stretch | Aryl Ether |

Synthesis Pathway and Mechanistic Rationale

A robust and logical synthesis route is critical for producing high-purity material. The most common and field-proven approach to synthesizing substituted nitroanilines involves electrophilic aromatic substitution, with careful management of directing group effects.

Caption: Proposed synthesis workflow for this compound.

Protocol & Causality:

-

Amine Group Protection: The synthesis begins with 2-ethoxyaniline. The primary amine is a strong activating group but is susceptible to oxidation by nitric acid. Causality: To prevent degradation and control the reaction's regioselectivity, the amine is protected as an acetamide by reacting it with acetic anhydride.[1] The bulkier acetyl group sterically favors substitution at the less hindered para position.

-

Nitration: The protected intermediate is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C). Causality: Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The low temperature is critical to prevent over-nitration and side reactions.[1]

-

Deprotection: The final step is the removal of the acetyl protecting group via acid or base-catalyzed hydrolysis to yield the final product, this compound.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity suitable for research applications.[1]

Applications in Research and Drug Development

As a substituted aniline, this compound is a valuable scaffold in medicinal chemistry and materials science.

-

Chemical Intermediate: Its primary role is as a building block. The nitro group can be readily reduced to a second amine, creating a phenylene-diamine derivative.[1] The primary amine can be diazotized or participate in condensation reactions. These transformations allow for the construction of more complex molecules, including heterocyclic compounds that form the core of many pharmaceutical agents.[10][11]

-

Dye and Pigment Synthesis: Like other nitroanilines, it serves as a precursor in the synthesis of azo dyes.[1]

-

Analytical Chemistry: The compound can be reliably separated and quantified using techniques like reverse-phase High-Performance Liquid Chromatography (HPLC), making it useful in reaction monitoring and purity assessment.[6]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

GHS Classification: The compound is classified as harmful if swallowed (H302).[7] The signal word is "Warning".[7]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

References

- 1. This compound|CAS 16383-89-4 [benchchem.com]

- 2. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 3. 16383-89-4 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 4. This compound | CAS 16383-89-4 [matrix-fine-chemicals.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 7. 4-nitro-o-phenetidine | 16383-89-4 [chemicalbook.com]

- 8. molbase.com [molbase.com]

- 9. 2-エトキシ-4-ニトロアニリン | 五二化学工業株式会社 [gonichem.com]

- 10. nbinno.com [nbinno.com]

- 11. 4-Nitroaniline - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-Ethoxy-4-nitroaniline: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Ethoxy-4-nitroaniline, a key chemical intermediate. It is designed to serve as a valuable resource for professionals in research, development, and drug discovery by detailing its chemical identity, properties, synthesis, analytical methodologies, and applications, with a focus on providing practical, field-proven insights.

Chemical Identity and Synonyms

This compound is an aromatic amine derivative characterized by an ethoxy group at the 2-position and a nitro group at the 4-position of the aniline ring. Accurate identification of this compound is crucial to avoid confusion with its isomers, most notably 4-Ethoxy-2-nitroaniline.

Systematic Name: 2-Ethoxy-4-nitrobenzenamine

A comprehensive list of synonyms and identifiers is provided in the table below to facilitate accurate sourcing and referencing in research and procurement.

| Identifier Type | Value |

| CAS Number | 16383-89-4[1] |

| Molecular Formula | C₈H₁₀N₂O₃[1] |

| Molecular Weight | 182.18 g/mol [1] |

| IUPAC Name | This compound |

| Synonyms | Benzenamine, 2-ethoxy-4-nitro-[1] |

| 5-Nitro-2-amino-1-ethoxybenzene[1] | |

| 2-Ethyoxy-4-nitroaniline[1] | |

| InChI Key | OWRHDQKCCXTFFE-UHFFFAOYSA-N[1] |

| EINECS | 240-431-3[1] |

Physicochemical and Spectroscopic Data

Understanding the physicochemical properties of this compound is essential for its handling, reaction setup, and analytical method development.

| Property | Value | Source |

| LogP | 1.98 | [1] |

Spectroscopic Data:

¹H NMR (Predicted):

-

Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.

-

Ethoxy Group: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethyl group.

-

Amine Protons: A broad singlet corresponding to the NH₂ group, the chemical shift of which can vary with solvent and concentration.

¹³C NMR (Predicted):

-

Signals corresponding to the six aromatic carbons, with chemical shifts influenced by the electron-donating ethoxy group and the electron-withdrawing nitro and amino groups.

-

Two signals in the aliphatic region for the ethoxy group carbons.

Mass Spectrometry (EI-MS) (Predicted Fragmentation):

-

Molecular Ion Peak (M⁺): Expected at m/z 182.

-

Key Fragments: Loss of the nitro group (M-46), loss of the ethoxy group (M-45), and other fragments arising from the cleavage of the aromatic ring and substituents.

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-ethoxyaniline. The directing effects of the ethoxy and amino groups play a crucial role in the regioselectivity of this reaction. The strongly activating and ortho-, para-directing amino group, when protonated in a strong acidic medium, becomes a meta-directing ammonium group. This, in conjunction with the ortho-, para-directing ethoxy group, can be strategically used to favor the formation of the desired 4-nitro isomer.

Below is a representative, self-validating protocol for the synthesis of this compound, which includes in-process controls to ensure reaction completion and product purity.

Experimental Protocol: Nitration of 2-Ethoxyaniline

This protocol is a general guideline and may require optimization based on laboratory conditions and the purity of the starting materials.

Materials:

-

2-Ethoxyaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Sodium Bicarbonate solution (saturated)

-

Deionized Water

-

Ethanol (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Formation of the Amine Salt: In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add 2-ethoxyaniline dropwise to the cold, stirring sulfuric acid, ensuring the temperature is maintained below 10 °C. This forms the corresponding anilinium sulfate salt, which deactivates the strong activating effect of the amino group and directs the nitration.

-

Nitration: In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of the anilinium salt from step 1, maintaining the reaction temperature between 0-5 °C. The slow addition and strict temperature control are critical to prevent over-nitration and the formation of unwanted byproducts.

-

Reaction Monitoring (Self-Validation): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Withdraw a small aliquot of the reaction mixture, quench it in a mixture of ice and sodium bicarbonate solution, and extract with ethyl acetate. Spot the organic extract on a TLC plate against the starting material (2-ethoxyaniline). The disappearance of the starting material spot and the appearance of a new, more polar spot (due to the nitro group) indicates the progression of the reaction.

-

Work-up: Once the reaction is complete (as indicated by TLC), slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This will precipitate the crude product.

-

Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold deionized water to remove any residual acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final product as a crystalline solid.[2]

Purity Assessment (Self-Validation): The purity of the final product should be assessed by measuring its melting point and by analytical techniques such as HPLC and NMR spectroscopy. A sharp melting point and clean spectra are indicative of high purity.

Caption: Synthetic workflow for this compound.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the quality control of this compound and for monitoring its reactions. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

HPLC Protocol for the Analysis of this compound

This protocol provides a starting point for the development of a robust HPLC method.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase:

-

A mixture of acetonitrile (MeCN) and water.[1] A common starting point is a 50:50 (v/v) mixture. The ratio can be optimized to achieve the desired retention time and resolution.

-

For mass spectrometry (MS) compatible methods, a volatile acid such as formic acid (0.1%) can be added to the mobile phase in place of non-volatile acids like phosphoric acid.[1]

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent, such as acetonitrile or methanol, at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 1-100 µg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

-

UV Detection: Monitor the absorbance at a wavelength where this compound has a strong absorbance, which can be determined by a UV scan of the compound.

-

-

Analysis and Quantification: Inject the standards and samples. The concentration of this compound in the samples can be determined by comparing the peak area with a calibration curve generated from the standards.

Method Validation (Self-Validating System):

-

Linearity: Analyze a series of standards at different concentrations to establish the linear range of the method.

-

Precision: Perform multiple injections of the same sample to assess the repeatability of the method.

-

Accuracy: Analyze a sample with a known concentration of this compound (e.g., a spiked sample) to determine the recovery.

-

Specificity: Analyze a blank sample and a sample containing potential impurities to ensure that there are no interfering peaks at the retention time of this compound.

Caption: HPLC analysis workflow for this compound.

Applications in Research and Development

This compound, as a substituted nitroaniline, is a valuable building block in organic synthesis, with potential applications in the development of dyes, pharmaceuticals, and other functional materials.

Intermediate in Dye Synthesis

Nitroanilines are key precursors in the synthesis of azo dyes. The amino group can be diazotized and then coupled with a suitable coupling component to form the azo linkage (-N=N-), which is the chromophore responsible for the color of these dyes. The ethoxy and nitro substituents on the this compound ring will influence the final color and properties of the resulting dye.

Building Block in Pharmaceutical and Medicinal Chemistry

The nitroaniline scaffold is present in a number of biologically active molecules. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of a molecule, which can be crucial for its interaction with biological targets.[3] Furthermore, the nitro group can be reduced to an amino group, providing a versatile handle for further chemical modifications in a drug discovery program. While specific drugs containing the this compound moiety are not widely documented, its structural motifs are of interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic activities. The aniline functional group itself, however, can sometimes be associated with metabolic instability or toxicity, leading medicinal chemists to explore its replacement with other bioisosteres in later stages of drug development.[4][5]

Safety and Handling

This compound should be handled with care, following standard laboratory safety procedures. As with other nitroaromatic compounds, it is potentially toxic and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications, particularly in the synthesis of dyes and as a building block in medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, properties, a representative synthesis protocol, and an analytical methodology. By understanding these key technical aspects, researchers, scientists, and drug development professionals can effectively and safely utilize this compound in their research and development endeavors.

References

The Unseen Potential of 2-Ethoxy-4-nitroaniline: A Technical Guide for Innovative Research

Foreword: Beyond the Catalog—Unveiling a Versatile Molecular Scaffold

In the vast repository of chemical intermediates, some molecules, like 2-Ethoxy-4-nitroaniline, await their full discovery. While often cataloged as a simple building block, a deeper analysis of its structural motifs—a reactive aromatic amine, a versatile nitro group, and a modulating ethoxy substituent—reveals a scaffold ripe for exploration in diverse research and development landscapes. This guide eschews a conventional, rigid format to present a holistic and technically grounded exploration of the potential research applications of this compound. It is designed for the discerning researcher, scientist, and drug development professional, offering not just protocols, but a causal understanding of the experimental choices that unlock the true potential of this intriguing molecule.

I. Core Chemical Identity and Physicochemical Properties

This compound, with the CAS number 16383-89-4, is an aromatic amine that presents as a crystalline solid.[1][2] Its molecular structure is the foundation of its reactivity and potential applications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O₃ | [1] |

| Molecular Weight | 182.18 g/mol | [1] |

| Boiling Point | 369.4±22.0 °C | [3] |

| Density | ~1.3 g/cm³ | [3] |

| LogP | 1.98 | [1] |

Note: Some physical properties are predicted based on computational models.

The interplay of the electron-donating ethoxy group and the electron-withdrawing nitro group on the aniline ring creates a unique electronic environment that dictates its reactivity in various chemical transformations.

II. Synthesis of this compound: A Robust and Scalable Protocol

The synthesis of this compound can be reliably achieved through a three-step process starting from 2-ethoxyaniline. This method is adaptable for both laboratory-scale synthesis and potential scale-up.[3]

Experimental Protocol: Three-Step Synthesis

Step 1: Acetylation of 2-Ethoxyaniline

This initial step protects the highly reactive amino group to prevent unwanted side reactions during the subsequent nitration.

-

In a round-bottom flask equipped with a reflux condenser and a distillation head, combine 2-ethoxyaniline (1 equivalent) and glacial acetic acid (2.5-3.0 equivalents).

-

Heat the mixture to reflux (110-130°C). The acetic acid acts as both a reagent and a solvent.

-

Continuously remove the water generated during the reaction by distillation to drive the equilibrium towards the product, 2-ethoxyacetanilide.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-10 hours).

-

Allow the reaction mixture to cool to room temperature. The crude 2-ethoxyacetanilide can be used directly in the next step or purified by recrystallization from ethanol/water.

Step 2: Nitration of 2-Ethoxyacetanilide

The nitration is a critical step where the nitro group is introduced onto the aromatic ring. The acetyl protecting group directs the nitration to the para position.

-

Cool the 2-ethoxyacetanilide from the previous step in an ice bath to 0-5°C.

-

Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice with vigorous stirring.

-

The solid 2-ethoxy-4-nitroacetanilide will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.

Step 3: Hydrolysis of 2-Ethoxy-4-nitroacetanilide

The final step removes the acetyl protecting group to yield the target molecule, this compound.

-

Suspend the 2-ethoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide (10-25% w/w).

-

Heat the mixture to 80-100°C and stir for 2-4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature. The this compound will precipitate.

-

Collect the solid product by filtration, wash with water until neutral, and dry. The product can be further purified by recrystallization from ethanol.

III. Spectroscopic Characterization: A Framework for Structural Verification

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 6.5-8.5 ppm, ethoxy group signals (a triplet around 1.4 ppm and a quartet around 4.0 ppm), and an amino group signal (a broad singlet). |

| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm and aliphatic carbons of the ethoxy group. |

| IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (~3400-3300 cm⁻¹), C-H stretching of the aromatic ring and aliphatic ethoxy group, asymmetric and symmetric stretching of the nitro group (~1520 cm⁻¹ and ~1350 cm⁻¹ respectively), and C-O stretching of the ether.[4] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 182.18 g/mol , along with characteristic fragmentation patterns. |

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Infrared (IR) Spectroscopy: Prepare a KBr pellet of the solid sample or analyze as a thin film. Record the spectrum using an FTIR spectrometer.

-

Mass Spectrometry (MS): Introduce a dilute solution of the sample into a mass spectrometer with an electron ionization (EI) source to obtain the mass spectrum.

IV. Potential Research Application 1: A Versatile Diazo Component for Novel Azo Dyes

The primary amino group of this compound makes it an excellent candidate as a diazo component in the synthesis of azo dyes.[5] The resulting dyes are expected to exhibit a range of colors, influenced by the electronic properties of the coupling partner. The ethoxy group can enhance the dye's solubility in certain media and may influence its fastness properties.

Workflow for Azo Dye Synthesis

Caption: General workflow for the synthesis of an azo dye from this compound.

Experimental Protocol: Synthesis of a Representative Azo Dye

-

Diazotization:

-

Dissolve this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise, maintaining the temperature below 5°C.

-

Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

-

Coupling:

-

In a separate beaker, dissolve the coupling component (e.g., β-naphthol, 1 equivalent) in an aqueous sodium hydroxide solution.

-

Cool the coupling component solution to 0-5°C.

-

Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

-

A brightly colored azo dye will precipitate immediately.

-

Stir the mixture for an additional 30 minutes to ensure complete coupling.

-

Collect the dye by filtration, wash with water, and dry.

-

The properties of the resulting dye, such as its color, solubility, and fastness to light and washing, can then be characterized.

V. Potential Research Application 2: A Precursor for Biologically Active Benzimidazoles

The 1,2-diamine functionality, which can be readily generated by the reduction of the nitro group of this compound, is a key precursor for the synthesis of benzimidazoles.[6] Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[7]

Logical Pathway to Benzimidazole Synthesis

References

- 1. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound|CAS 16383-89-4 [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. iipseries.org [iipseries.org]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Safe Handling of Ethoxy-Nitroaniline Isomers for Research Applications

Executive Summary: This guide provides an in-depth analysis of the safety protocols and handling procedures for ethoxy-nitroaniline compounds, with a specific focus on navigating the available data for isomers like 2-Ethoxy-4-nitroaniline and 4-Ethoxy-2-nitroaniline. Due to the limited availability of a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 16383-89-4), this document synthesizes data from its closely related isomer, 4-Ethoxy-2-nitroaniline (CAS 616-86-4), and other analogous nitroaniline compounds. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals, emphasizing the causality behind safety measures and establishing self-validating protocols for laboratory use.

Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in safe handling. While isomers share the same molecular formula, their structural differences can lead to variations in physical and chemical properties. The data presented below is for 4-Ethoxy-2-nitroaniline, which serves as the primary reference for this guide's safety protocols.

| Property | Value | Source(s) |

| Chemical Name | 4-Ethoxy-2-nitroaniline | [1][2][3] |

| Synonyms | 2-Nitro-p-phenetidine | [1][2][3] |

| CAS Number | 616-86-4 | [1][3][4] |

| Molecular Formula | C₈H₁₀N₂O₃ | [2][4] |

| Molecular Weight | 182.18 g/mol | [2][3][4] |

| Appearance | Red to rust-brown crystals or crystalline powder | [2] |

| Melting Point | 111-113 °C | [2][3] |

| Boiling Point | 346.2 °C at 760 mmHg | [2] |

| Density | 1.264 g/cm³ | [2] |

| InChI Key | ISFYBUAVOZFROB-UHFFFAOYSA-N | [2][3] |

Note: The requested compound, this compound, has a CAS number of 16383-89-4[5]. Researchers must always verify the CAS number of their specific reagent.

Hazard Identification and Toxicological Insights

Ethoxy-nitroaniline isomers are classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and ingestion[1][6]. The toxicological profile is driven by the nitroaniline functional group, which is known to pose significant health risks.

GHS Hazard Classification (Based on 4-Ethoxy-2-nitroaniline):

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Irritation | Category 2 | H315: Causes skin irritation |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Core Toxicological Concerns:

-

Methemoglobin Formation: A critical, often-overlooked hazard of nitroaniline compounds is their ability to be absorbed into the body, leading to the formation of methemoglobin. This oxidized form of hemoglobin cannot effectively transport oxygen, causing cyanosis (a bluish discoloration of the skin), headache, dizziness, and nausea[7]. The onset of these symptoms can be delayed for several hours after exposure[7].

-

Organ Damage: Prolonged or repeated exposure may cause damage to organs[8]. Studies on analogous compounds have shown effects on the liver and spleen, including pigmentation and increased hematopoietic cell proliferation[9][10].

-

Genotoxicity: Data on the structurally similar compound 2-Methoxy-4-nitroaniline indicates that it is genotoxic in bacterial mutagenicity assays[9]. This suggests that ethoxy-nitroaniline isomers should be handled as potential mutagens.

Hierarchy of Controls: A Systematic Approach to Safety

The most effective safety programs rely on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over those that are less effective and more dependent on human behavior.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 4-Ethoxy-2-nitroaniline 97 616-86-4 [sigmaaldrich.com]

- 4. 4-Ethoxy-2-nitroaniline | C8H10N2O3 | CID 69229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]

- 6. fishersci.com [fishersci.com]

- 7. westliberty.edu [westliberty.edu]

- 8. geneseo.edu [geneseo.edu]

- 9. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Methoxy-4-nitroaniline | C7H8N2O3 | CID 7337 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Ethoxy-4-nitroaniline

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-Ethoxy-4-nitroaniline, a crucial parameter for researchers, scientists, and professionals in drug development. Recognizing the pivotal role of solubility in areas such as reaction kinetics, purification, and formulation, this document offers a blend of theoretical insights and practical, field-proven protocols. We delve into the causality behind experimental choices, ensuring that the described methods are not just a series of steps but a self-validating system for generating reliable and reproducible data. This guide is grounded in authoritative references and aims to equip the reader with the expertise to confidently assess the solubility of this compound in various solvent systems.

Introduction: The Significance of Solubility for this compound

This compound is an organic compound whose utility in chemical synthesis and pharmaceutical sciences is intrinsically linked to its solubility characteristics. As a molecule featuring both polar (nitro and amino groups) and non-polar (ethoxy and phenyl groups) moieties, its interaction with different solvents is complex and dictates its behavior in various applications. Understanding the solubility of this compound is not merely an academic exercise; it is a critical factor that influences:

-

Reaction Optimization: The rate and yield of chemical reactions involving this compound are highly dependent on its concentration in the reaction medium.

-

Purification and Crystallization: Efficient purification through crystallization relies on selecting a solvent system where the compound exhibits high solubility at elevated temperatures and low solubility at cooler temperatures.

-

Drug Development: For pharmaceutical applications, the aqueous solubility of a compound can directly impact its bioavailability and formulation into a viable drug product.[1][2]

This guide will provide a robust framework for understanding and experimentally determining the solubility of this compound.

Theoretical Framework: The Principles of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the intermolecular forces at play.[3] For this compound, its solubility in a given solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.

Several factors influence this equilibrium:

-

Solute-Solvent Interactions: The presence of the nitro and amino groups allows for hydrogen bonding with protic solvents (e.g., alcohols, water), while the aromatic ring can engage in π-π stacking with aromatic solvents. The ethoxy group contributes to both polar and non-polar interactions.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the additional thermal energy helps to overcome the lattice energy of the solid.

-

pH: For ionizable compounds, the pH of the solvent can significantly alter solubility.[4] While this compound is not strongly acidic or basic, its amino group can be protonated under acidic conditions, potentially increasing its solubility in aqueous media.

A comprehensive understanding of these principles is essential for designing meaningful solubility studies and interpreting the resulting data.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method .[1][4][5] This technique is considered the gold standard and involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Core Protocol: Shake-Flask Method

This protocol outlines the steps for determining the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.45 µm or smaller pore size)

-

Analytical balance

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[4]

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 72 hours.[4] It is advisable to perform a time-course experiment to determine the point at which the concentration of the dissolved solid no longer increases.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.[4]

-

Dilution: If necessary, dilute the filtered sample with the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method such as UV-Vis spectrophotometry or HPLC.[1]

Analytical Quantification: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and often suitable method for quantifying the concentration of chromophoric compounds like this compound.

Protocol for UV-Vis Analysis:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment at the λmax.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the sample. Remember to account for any dilutions made.

Experimental Workflow Diagram

References

Spectroscopic Profile of 2-Ethoxy-4-nitroaniline: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 2-Ethoxy-4-nitroaniline (CAS 616-86-4), a key chemical intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It offers a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopic data, grounded in the principles of chemical structure and electronic effects. We will explore the causality behind spectral features and outline robust, self-validating protocols for data acquisition, ensuring both scientific integrity and practical applicability.

Molecular Structure and Spectroscopic Overview

This compound, also known as 4-Ethoxy-2-nitroaniline, possesses a molecular formula of C₈H₁₀N₂O₃ and a molecular weight of 182.18 g/mol .[1] The structure features a benzene ring substituted with three key functional groups: a primary amine (-NH₂), an ethoxy group (-OCH₂CH₃), and a nitro group (-NO₂). The relative positioning of these groups—the strong electron-donating amine and ethoxy groups versus the powerful electron-withdrawing nitro group—creates a distinct electronic environment that defines its spectroscopic signature. This guide will dissect these signatures to provide a comprehensive characterization.

Caption: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Due to the absence of experimentally derived NMR data in major spectral databases like the Spectral Database for Organic Compounds (SDBS), this section presents a predicted analysis based on established substituent effects and data from analogous compounds.[2][3]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethoxy group protons. The chemical shifts are governed by the electronic environment; electron-donating groups (-NH₂, -OC₂H₅) shield protons (shift upfield), while electron-withdrawing groups (-NO₂) deshield them (shift downfield).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |

| H-6 | 7.5 - 7.7 | d | J ≈ 2.5 | Ortho to the strongly withdrawing -NO₂ group, resulting in significant deshielding. Coupled only to H-5. |

| H-5 | 6.8 - 7.0 | dd | J ≈ 9.0, 2.5 | Ortho to the -NH₂ group and meta to the -NO₂ group. Experiences coupling from both H-3 and H-6. |

| H-3 | 6.6 - 6.8 | d | J ≈ 9.0 | Ortho to both electron-donating groups (-NH₂ and -OC₂H₅), leading to strong shielding. Coupled only to H-5. |

| -NH₂ | 4.5 - 5.5 | br s | N/A | Broad singlet, chemical shift is solvent and concentration dependent. Exchangeable with D₂O. |

| -OCH₂- (H-7) | 4.0 - 4.2 | q | J ≈ 7.0 | Methylene protons adjacent to the aromatic ring oxygen. Quartet due to coupling with the methyl protons. |

| -CH₃ (H-8) | 1.4 - 1.6 | t | J ≈ 7.0 | Terminal methyl protons of the ethoxy group. Triplet due to coupling with the methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reflect the electronic effects on the carbon atoms of the benzene ring and the ethoxy group.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C-4 (C-O) | 150 - 155 | Attached to the electron-donating oxygen, but also para to the nitro group. The resonance effect of oxygen dominates, shifting it downfield. |

| C-1 (C-NH₂) | 145 - 150 | Attached to the electron-donating nitrogen, placing it significantly downfield. |

| C-2 (C-NO₂) | 138 - 142 | Attached to the strongly electron-withdrawing nitro group. |

| C-6 | 125 - 130 | Deshielded due to its position ortho to the nitro group. |

| C-5 | 115 - 120 | Shielded by the ortho amine and para ethoxy groups. |

| C-3 | 110 - 115 | Strongly shielded by the adjacent amine and ethoxy groups. |

| C-7 (-OCH₂-) | 63 - 65 | Typical range for an ethoxy methylene carbon attached to an aromatic ring. |

| C-8 (-CH₃) | 14 - 16 | Typical range for a terminal ethoxy methyl carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A spectral width of 12-15 ppm centered around 6 ppm is typically sufficient.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A spectral width of 220-240 ppm is standard. An appropriate relaxation delay (e.g., 2 seconds) should be used to allow for quantitative analysis if needed.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum for this compound, available from the NIST WebBook, displays characteristic bands for its key functional groups.[4]

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3485 & ~3370 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Strong |

| ~2980 | C-H Asymmetric Stretch | Alkyl (-CH₃) | Medium |

| ~2940 | C-H Asymmetric Stretch | Alkyl (-CH₂-) | Medium |

| ~1630 | N-H Scissoring (Bending) | Primary Amine (-NH₂) | Strong |

| ~1580 & ~1480 | C=C Aromatic Ring Stretch | Benzene Ring | Medium-Strong |

| ~1505 | N=O Asymmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| ~1330 | N=O Symmetric Stretch | Nitro Group (-NO₂) | Very Strong |

| ~1230 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~1045 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether | Strong |

| ~810 | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Ring | Strong |

Interpretation: The IR spectrum provides clear, self-validating evidence for the primary structural components. The two distinct peaks above 3300 cm⁻¹ are definitive for the N-H stretches of a primary amine. The very strong absorptions around 1505 cm⁻¹ and 1330 cm⁻¹ are characteristic of the asymmetric and symmetric stretches of the nitro group, respectively. Furthermore, the strong bands at ~1230 cm⁻¹ and ~1045 cm⁻¹ confirm the presence of the aryl-alkyl ether linkage of the ethoxy group.

Experimental Protocol for FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment. Then, record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by a strong absorption band in the visible region, which is responsible for its characteristic reddish-brown color.[5] This absorption arises from a π → π* transition that has significant intramolecular charge-transfer (ICT) character.

Table 4: Predicted UV-Vis Data for this compound (in Ethanol)

| Predicted λmax | Electronic Transition | Chromophore |

| 400 - 430 nm | π → π* (Intramolecular Charge Transfer) | Nitroaniline System |

Experimental Protocol for UV-Vis Data Acquisition

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 0.01 mg/mL) in the chosen solvent. The final concentration should yield an absorbance between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Fill a quartz cuvette with the pure solvent to serve as a blank and record a baseline correction. Fill a second cuvette with the sample solution.

-

Spectrum Recording: Place the sample cuvette in the spectrophotometer and scan across a range (e.g., 200-600 nm) to identify the wavelength of maximum absorbance (λmax).

Comprehensive Characterization Workflow

The logical flow for the complete spectroscopic identification and characterization of a compound like this compound is a multi-step, synergistic process. Each technique provides a piece of the puzzle, and together they offer unambiguous structural confirmation.

Caption: Experimental Workflow for Spectroscopic Characterization.